Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate
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Overview
Description
Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate is a chemical compound with the CAS Number: 2248405-23-2 . It has a molecular weight of 268.4 . The IUPAC name for this compound is tert-butyl (1-azaspiro [4.6]undecan-3-yl)carbamate . The InChI Code for this compound is 1S/C15H28N2O2/c1-14 (2,3)19-13 (18)17-12-10-15 (16-11-12)8-6-4-5-7-9-15/h12,16H,4-11H2,1-3H3, (H,17,18) .
Molecular Structure Analysis
The InChI key for this compound is NEFVEQAQCILRJB-UHFFFAOYSA-N . This key can be used to identify the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Chemical Synthesis and Protecting Groups
"Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate" and its related compounds serve as crucial intermediates and protecting groups in organic synthesis. A study by Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids. This reagent offers advantages in stability and reactivity over traditional methods, facilitating the introduction of the Boc protecting group to amines without racemization and at room temperature, leading to high yields and purity of N-Boc-amino acids and their esters (Rao et al., 2017). Lebel and Leogane (2005) developed a mild and efficient one-pot Curtius rearrangement method to synthesize tert-butyl carbamates, showcasing the versatility of tert-butyl carbamate derivatives in protecting amines and facilitating subsequent synthetic transformations (Lebel & Leogane, 2005).
Polymer Stabilization
Yachigo et al. (1992) explored the application of a tert-butyl carbamate derivative in polymer stabilization, identifying a synergistic stabilizing effect when combined with thiopropionate type antioxidants. This study highlights the role of tert-butyl carbamate derivatives in enhancing the stability of polymers through a novel mechanism involving hydrogen bonding (Yachigo et al., 1992).
Drug Discovery and Synthetic Scaffolds
In drug discovery, "this compound" related structures have been identified as valuable scaffolds. Chalyk et al. (2017) described the synthesis of new drug discovery scaffolds, 6-azaspiro[4.3]alkanes, from related compounds, underscoring their potential as innovative scaffolds for drug development due to their unique chemical space and functional versatility (Chalyk et al., 2017).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-10-15(16-11-12)8-6-4-5-7-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFVEQAQCILRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCCCCC2)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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